Bienvenue dans la boutique en ligne BenchChem!

Strongylin A

MRSA antibiotic resistance meroterpenoid SAR

Strongylin A (CAS 136978-48-8) is a rearranged sesquiterpene hydroquinone belonging to the tetracyclic meroterpenoid family, first isolated from the deep-water marine sponge Strongylophora hartmani. Its structure features a unique benzo[d]xanthene core with a cis-decalin configuration, established through 2D-INADEQUATE spectroscopy and confirmed by total synthesis.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1241863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrongylin A
Synonymsstrongylin A
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C
InChIInChI=1S/C22H32O3/c1-14-7-10-18-20(2,3)11-6-12-22(18)21(14,4)13-15-17(24-5)9-8-16(23)19(15)25-22/h8-9,14,18,23H,6-7,10-13H2,1-5H3/t14-,18-,21+,22-/m0/s1
InChIKeyAHDRBWCUVQGBTR-DNEUNLEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strongylin A – Rearranged Sesquiterpene Hydroquinone from Marine Sponge for Anti-MRSA and Antiviral Research Sourcing


Strongylin A (CAS 136978-48-8) is a rearranged sesquiterpene hydroquinone belonging to the tetracyclic meroterpenoid family, first isolated from the deep-water marine sponge Strongylophora hartmani [1]. Its structure features a unique benzo[d]xanthene core with a cis-decalin configuration, established through 2D-INADEQUATE spectroscopy and confirmed by total synthesis [2]. The compound exhibits three independently verified biological activities: potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA), in vitro inhibition of influenza strain PR-8, and cytotoxic activity against the P-388 murine leukemia cell line [1]. Its annotated mechanism includes inhibition of viral neuraminidase (EC 3.2.1.18) [3]. Strongylin A belongs to a distinct subclass of polycyclic meroterpenoids that includes aureol, stachyflin, smenoqualone, and cyclosmenospongine—compounds that share a biosynthetic origin but diverge significantly in biological profile [4].

Why Strongylin A Cannot Be Replaced by Generic Tetracyclic Meroterpenoid Analogs in MRSA and Influenza Programs


Tetracyclic meroterpenoids such as stachyflin, aureol, smenoqualone, and strongylin A share a common biosynthetic origin but exhibit sharply divergent biological profiles that preclude interchangeable use [1]. In a direct head-to-head phenotypic screen conducted across the same ESKAPE pathogen panel, stachyflin (1) showed little or no anti-MRSA activity, whereas strongylin A (4) demonstrated potent growth inhibition with EC50 values of 1 μM against both the MRSA type strain DSM 11822 and the clinical isolate RKI 11-02670 [1]. Conversely, stachyflin is a well-characterized anti-influenza hemagglutinin fusion inhibitor, while strongylin A targets viral neuraminidase [2]. Even within the most structurally similar pair—strongylin A vs. aureol, which differ only in the oxidation state of the hydroquinone moiety—a 5-fold difference in anti-MRSA potency is observed [1]. The structure-activity relationship (SAR) data demonstrate that minor modifications to the aromatic ring, decalin stereochemistry (cis vs. trans), or C3-hydroxylation status can abolish anti-MRSA activity entirely (e.g., 3-hydroxy-strongylin 48: EC50 83/49 μM) [1]. These findings establish that biological activity in this compound class is exquisitely sensitive to specific structural features, making generic substitution scientifically unsound for any program requiring reproducible anti-MRSA or antiviral outcomes.

Quantitative Comparative Evidence for Strongylin A Differentiation Against Closest Analogs


Strongylin A vs. Aureol: 5-Fold Superior Anti-MRSA Potency in Head-to-Head ESKAPE Panel Screening

In a direct head-to-head comparison conducted within the same study, strongylin A (4) exhibited anti-MRSA EC50 values of 1 μM against both the MRSA type strain DSM 11822 and the clinical isolate RKI 11-02670, compared to aureol (2), which showed EC50 values of 5 μM against both strains—a 5-fold difference in potency [1]. The two compounds are the most structurally similar members of the tetracyclic meroterpenoid family, differing primarily in the oxidation state of the aromatic subunit: strongylin A bears a methylated hydroquinone, whereas aureol contains a mono-hydroxylated aromatic ring. Oxidation of the methylated hydroquinone to a para-quinone (as in compound 46) further reduced activity to 33/20 μM, demonstrating the functional necessity of strongylin A's specific hydroquinone oxidation state for optimal anti-MRSA activity [1].

MRSA antibiotic resistance meroterpenoid SAR

Strongylin A vs. Stachyflin: Exclusive Anti-MRSA Activity—A Clear Functional Dichotomy Within the Same Natural Product Family

The same ESKAPE panel screen that established strongylin A's EC50 of 1/1 μM against MRSA also evaluated stachyflin (1), the pentacyclic meroterpenoid from Stachybotrys sp. Stachyflin and its heterocycle-containing analogs (43, 44) exhibited little or no anti-MRSA activity [1]. This functional dichotomy is particularly significant because stachyflin is a well-documented anti-influenza agent that acts via hemagglutinin fusion inhibition, whereas strongylin A's anti-influenza activity is attributed to neuraminidase inhibition [2]. Thus, the two compounds are functionally orthogonal despite their shared meroterpenoid lineage. Notably, analog 39—a non-hydroxylated stachyflin derivative with a contracted cyclopentene ring—regained some anti-MRSA activity (6/8 μM), further confirming that the stachyflin scaffold itself is not inherently anti-MRSA-active [1].

MRSA stachyflin meroterpenoid functional divergence

Strongylin A vs. Co-occurring Puupehenone: 13-Fold Lower P-388 Cytotoxicity Suggests a More Favorable Therapeutic Window

Both strongylin A and puupehenone co-occur in the same marine sponge Strongylophora hartmani, yet their cytotoxicity profiles against the P-388 murine leukemia cell line differ substantially. The original isolation study reported strongylin A IC50 = 13 μg/mL, and its acetate derivative IC50 = 23.8 μg/mL [1]. In contrast, puupehenone—identified as the 'major cytotoxic component' of S. hartmani in a prior investigation—exhibits an IC50 of approximately 1 μg/mL against P-388 cells, as documented in the original 1987 isolation [2] and subsequently confirmed in review literature [3]. This represents an approximately 13-fold lower cytotoxicity for strongylin A relative to puupehenone. The substantially higher cytotoxicity of puupehenone makes it less suitable as a starting point for anti-infective programs where selective toxicity against pathogens over mammalian cells is required.

P-388 leukemia cytotoxicity therapeutic index puupehenone

Strongylin A Anti-Influenza Activity: Quantitative Potency and Therapeutic Index with Acetate Prodrug Comparison

The original isolation study established that strongylin A (1) inhibits influenza strain PR-8 with an IC50 of 6.5 μg/mL and a therapeutic index (TI) of 9, while its monoacetate derivative (2) exhibits an IC50 of 5 μg/mL with a substantially improved TI of 100 [1]. The 11-fold improvement in therapeutic index upon acetylation indicates that the acetate prodrug strategy can significantly enhance the selectivity window for antiviral applications. Strongylin A is annotated as an inhibitor of viral neuraminidase (EC 3.2.1.18) [2], a mechanism distinct from that of stachyflin (hemagglutinin fusion inhibitor) and from the neuraminidase inhibitor oseltamivir, suggesting a potentially complementary or non-cross-resistant antiviral target profile. No quantitative anti-influenza data have been reported for aureol, stachyflin's anti-influenza activity is mediated by a different target (hemagglutinin), and puupehenone lacks documented anti-influenza activity, making strongylin A the only member of this meroterpenoid cluster with neuraminidase-targeted anti-influenza activity supported by quantitative TI data [1].

influenza PR-8 antiviral neuraminidase therapeutic index

Strongylin A Modular Synthetic Accessibility: Enabling SAR-Driven Optimization and Reliable Resupply

A key procurement-relevant advantage of strongylin A is its demonstrated synthetic tractability through multiple independent total synthesis routes. The 2017 modular synthesis by Wildermuth et al. enables enantioselective production of strongylin A alongside 15 non-natural tetracyclic analogs from common building blocks, using an auxiliary-controlled Diels–Alder reaction, sp2–sp3 Negishi cross-coupling, and acid-mediated cyclization/isomerization to access either cis- or trans-decalin stereochemistry [1]. A 2013 total synthesis by Kamishima et al. achieved (+)-strongylin A in 16% overall yield over 14 steps from (+)-5-methyl-Wieland–Miescher ketone, featuring a domino dehydroxylation/rearrangement/cyclization cascade that constructs the tetracyclic core in a single operation [2]. A 2022 synthesis by Cheng et al. provided an expeditious regio- and stereoselective access via TFA/Et3SiH-induced reductive isomerization and BF3·Et2O-mediated cyclization [3]. In contrast, isolation from natural sources yields only 620 mg from 209 g of frozen sponge (0.29% wet weight) [4], making natural extraction unsustainable for any program requiring multi-gram quantities or systematic analog generation.

total synthesis modular synthesis SAR derivatization

High-Value Research and Industrial Application Scenarios for Strongylin A


Anti-MRSA Lead Optimization Programs Requiring a Natural Product Scaffold with Defined SAR and Modular Synthetic Access

Strongylin A is the most potent natural anti-MRSA agent within the tetracyclic meroterpenoid family, with EC50 values of 1 μM against both the MRSA type strain DSM 11822 and the clinical isolate RKI 11-02670—a 5-fold potency advantage over aureol, its closest natural analog [1]. The 2017 modular synthesis platform enables systematic exploration of the three key structural variables (decalin stereochemistry, arene substitution, and C3-functionalization) that govern anti-MRSA activity, as demonstrated by the 15 non-natural analogs already prepared and profiled [1]. Critically, the SAR reveals that antibacterial and antiproliferative activities are driven by different structural features, suggesting that further optimization can widen the selectivity window [1]. For programs targeting Gram-positive drug-resistant infections where natural product scaffolds are prioritized for their novelty and resistance-evasion potential, strongylin A offers a rare combination of validated potency, synthetic accessibility, and a defined SAR landscape that enables rational, rather than empirical, lead optimization.

Influenza Neuraminidase Inhibitor Discovery with a Non-Oseltamivir Chemotype

Strongylin A is the only member of the tetracyclic meroterpenoid family with documented neuraminidase-targeted anti-influenza activity supported by quantitative therapeutic index data. The parent compound inhibits influenza PR-8 with an IC50 of 6.5 μg/mL (TI = 9), and its acetate prodrug achieves an IC50 of 5 μg/mL with an 11-fold improved TI of 100 [2]. This structural class is unrelated to the established neuraminidase inhibitors oseltamivir and zanamivir, making it a valuable chemotype for programs seeking to address oseltamivir-resistant influenza strains or to develop combination therapies targeting multiple steps of the influenza replication cycle. The demonstrated acetate prodrug strategy provides a direct path to improving the selectivity window without re-engineering the core scaffold.

Chemical Biology Probe Development for Tetracyclic Meroterpenoid Target Deconvolution

The availability of three independent total syntheses [3] [4] [5] and a modular synthetic platform that generates strongylin A alongside 15 fully synthetic analogs [3] positions this compound as an ideal starting point for chemical biology probe development. The clear SAR demarcation between the anti-MRSA-active compounds (strongylin A, aureol, compound 40 with EC50 0.2–5 μM) and the inactive analogs (stachyflin, 3-hydroxy-strongylin 48 with EC50 83/49 μM, the unsubstituted compounds 41/42) provides a matched active/inactive probe set for target identification studies [3]. The distinct mechanistic annotation as a neuraminidase inhibitor adds a second, orthogonal biological endpoint (anti-influenza) that can be used for target engagement validation. This scenario is particularly attractive for academic screening centers and biotechnology companies building target deconvolution pipelines around novel natural product chemotypes.

Marine Natural Product Reference Standard for Comparative Metabolomics and Biosynthetic Studies

Strongylin A serves as a key reference standard within the rearranged drimane sesquiterpene hydroquinone/quinone subclass, enabling comparative metabolomics across Strongylophora and related sponge genera. Its co-occurrence with puupehenone in S. hartmani [2] and its structural relationship to aureol, smenoqualone, and cyclosmenospongine—compounds distributed across multiple sponge species and geographic locations—make it a valuable chemotaxonomic marker. Programs investigating the biosynthetic divergence between the cytotoxic puupehenone pathway and the anti-infective strongylin A pathway require authenticated samples of both compounds. The 13-fold difference in P-388 cytotoxicity between the two co-occurring metabolites [REFS-2, REFS-6] further underscores the biosynthetic interest in how minor structural modifications within the same sponge metabolome produce such divergent biological activity profiles.

Quote Request

Request a Quote for Strongylin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.